molecular formula C20H24BNO3 B7958239 N-(2-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(2-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958239
M. Wt: 337.2 g/mol
InChI Key: HZUZFQGNLAXWRJ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a boronic ester group and an amide linkage. Compounds with boronic ester groups are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Boronic Ester: This can be achieved by reacting a phenylboronic acid with a diol, such as pinacol, under dehydrating conditions.

    Amide Formation: The boronic ester can then be coupled with an amine derivative of 2-methylphenyl using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the coupling reactions and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The boronic ester can undergo substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, borane.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-(2-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be used in various fields:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of materials like polymers and advanced materials.

Mechanism of Action

The mechanism of action for this compound would depend on its application. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the amide group but is a common reagent in Suzuki-Miyaura reactions.

    N-Phenylbenzamide: Lacks the boronic ester group but has similar amide functionality.

    2-Methylphenylboronic acid: Similar boronic ester functionality but lacks the amide group.

Uniqueness

N-(2-Methylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique in combining both boronic ester and amide functionalities, making it versatile for various synthetic applications.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO3/c1-14-10-6-9-13-17(14)22-18(23)15-11-7-8-12-16(15)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUZFQGNLAXWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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